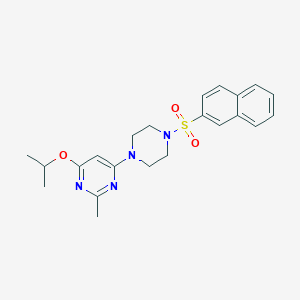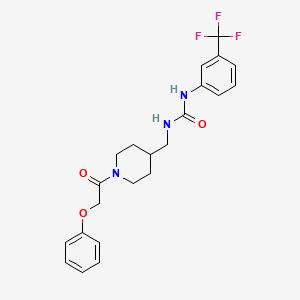
1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in treating cancer and autoimmune diseases. TAK-659 was developed by Takeda Pharmaceutical Company and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Inhibitors of Soluble Epoxide Hydrolase (sEH)
1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea derivatives have been investigated for their role as inhibitors of the human and murine soluble epoxide hydrolase (sEH). Studies have shown that these compounds exhibit significant improvements in pharmacokinetic parameters compared to previous sEH inhibitors. For example, certain derivatives demonstrated a substantial increase in potency and bioavailability, highlighting their potential for reducing hyperalgesia and inflammatory pain through sEH inhibition (Rose et al., 2010).
Acetylcholinesterase Inhibitors
Compounds related to 1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea have been synthesized and assessed for their antiacetylcholinesterase activity. These efforts aim to optimize the spacer length between pharmacophoric moieties and test conformational flexibility to enhance inhibitory activities against acetylcholinesterase, potentially offering therapeutic avenues for diseases characterized by cholinergic dysfunction (Vidaluc et al., 1995).
Anticancer Agents
1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea derivatives have also been evaluated for their anticancer properties. Some derivatives were designed, synthesized, and tested against various cancer cell lines, demonstrating significant antiproliferative effects. This research suggests that these compounds could act as potential anticancer agents, possibly through mechanisms like BRAF inhibition (Feng et al., 2020).
Neuropeptide Y5 Receptor Antagonists
Research into trisubstituted phenyl urea derivatives, closely related to 1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, has led to the identification of compounds acting as neuropeptide Y5 receptor antagonists. Optimization of these compounds has yielded candidates with potent in vitro activity, suggesting potential for treating conditions associated with this receptor (Fotsch et al., 2001).
Anti-Inflammatory and Anti-Proliferative Activities
Another direction of research has involved synthesizing and evaluating N-acyl-N-phenyl ureas of piperidine and substituted piperidines for anti-inflammatory and anti-proliferative activities. Some of these compounds have shown promising results in comparative studies with known anti-inflammatory drugs, and select derivatives also exhibited significant anti-cancer activities (Ranise et al., 2001).
Propiedades
IUPAC Name |
1-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O3/c23-22(24,25)17-5-4-6-18(13-17)27-21(30)26-14-16-9-11-28(12-10-16)20(29)15-31-19-7-2-1-3-8-19/h1-8,13,16H,9-12,14-15H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPZGJQQSUYOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

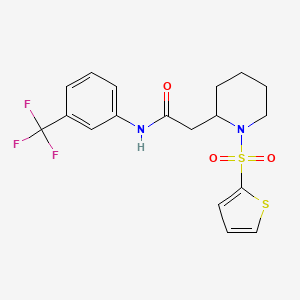
![2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)benzo[d]thiazole](/img/structure/B2809906.png)
![5-Benzyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B2809907.png)
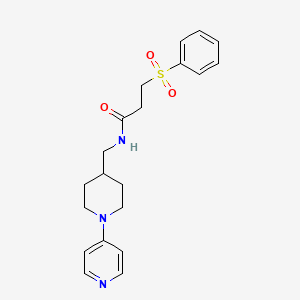
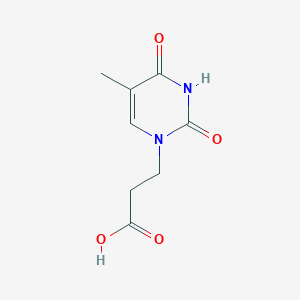
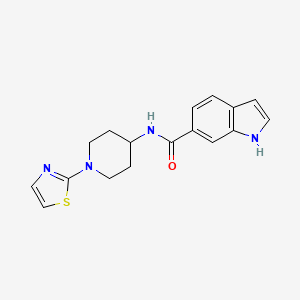
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2809912.png)
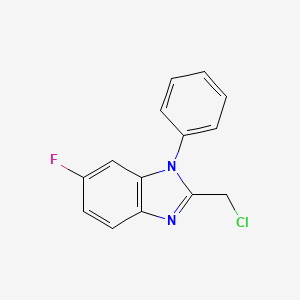
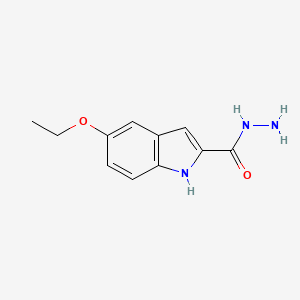
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2809918.png)
![6-Benzyl-2-(phenylmethoxycarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2809920.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2809922.png)
![Ethyl 3-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2809925.png)
